molecular formula C9H8N4O3 B1312190 [2-(1H-tetrazol-5-yl)phenoxy]acetic acid CAS No. 893770-65-5

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid

Cat. No.: B1312190
CAS No.: 893770-65-5
M. Wt: 220.18 g/mol
InChI Key: ADFOLGGCCGYZDB-UHFFFAOYSA-N
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Description

Contextual Significance of Tetrazole-Containing Scaffolds in Chemical Biology

Tetrazole rings are a prominent feature in a multitude of biologically active compounds. This five-membered heterocyclic ring, containing four nitrogen atoms, is frequently employed by medicinal chemists as a bioisostere for a carboxylic acid group. This substitution can offer several advantages, including improved metabolic stability, enhanced oral bioavailability, and a more favorable pKa value. The acidic nature of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to participate in similar ionic interactions with biological targets.

The versatility of the tetrazole scaffold is evident in its presence in a wide array of approved pharmaceuticals with diverse therapeutic applications.

Table 1: Examples of Marketed Drugs Containing a Tetrazole Moiety

Drug NameTherapeutic Class
LosartanAntihypertensive
Valsartan (B143634)Antihypertensive
CandesartanAntihypertensive
IrbesartanAntihypertensive
PemirolastAntiallergic
CefazolinAntibiotic

The successful incorporation of tetrazoles into these and other drug molecules underscores their importance and validates the continued exploration of new tetrazole-containing compounds in drug discovery programs.

Exploration of Phenoxyacetic Acid Motifs in Bioactive Molecules

The phenoxyacetic acid motif is another structural component with a long history in the development of biologically active agents. This group, characterized by a phenoxy group linked to an acetic acid moiety, is famously the core structure of a class of herbicides, including 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). nih.gov

Beyond their use in agriculture, phenoxyacetic acid derivatives have been investigated for a range of therapeutic applications. Their ability to act as scaffolds for presenting functional groups in specific spatial orientations makes them valuable in the design of molecules that can interact with biological receptors and enzymes. For instance, derivatives of phenoxyacetic acid have been explored as potential anti-inflammatory agents and as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. The chemical tractability of the phenoxyacetic acid structure allows for systematic modifications to explore structure-activity relationships.

Rationale for the Academic Investigation of [2-(1H-tetrazol-5-yl)phenoxy]acetic Acid

The academic investigation of this compound would be predicated on the hypothesis that the combination of the tetrazole and phenoxyacetic acid scaffolds could lead to a molecule with unique and potentially beneficial biological properties. The tetrazole ring could serve as a stable, acidic functional group, while the phenoxyacetic acid framework provides a versatile scaffold for further functionalization.

A key area of interest would be to explore this compound and its derivatives as ligands for various biological targets where either of the individual motifs has shown activity. For example, given the prevalence of tetrazoles in cardiovascular drugs, one could hypothesize a potential role in modulating related pathways. Similarly, the connection of the phenoxyacetic acid moiety to anti-inflammatory and metabolic research suggests that this compound could be a starting point for the development of novel agents in these areas.

However, a thorough review of scientific databases and chemical literature reveals a significant lack of specific research dedicated to this compound. While numerous studies focus on derivatives of either 2-(1H-tetrazol-5-yl)acetic acid or various substituted phenoxyacetic acids, the direct combination as named in the subject of this article does not appear to have been a focus of academic publication. nih.govniscpr.res.in This indicates that while the rationale for its investigation is sound based on the properties of its components, the compound itself remains a largely unexplored area of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2H-tetrazol-5-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-8(15)5-16-7-4-2-1-3-6(7)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOLGGCCGYZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415477
Record name [2-(1H-tetrazol-5-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893770-65-5
Record name [2-(1H-tetrazol-5-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Optimization for 2 1h Tetrazol 5 Yl Phenoxy Acetic Acid

Retrosynthetic Analysis of the [2-(1H-tetrazol-5-yl)phenoxy]acetic Acid Structure

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com For this compound, three primary disconnections can be identified, guiding the strategic development of synthetic pathways.

The primary disconnections are:

C-O Ether Bond: The phenoxy ether linkage is a logical point for disconnection. This cleavage suggests a reaction between a phenol (B47542) derivative and an acetic acid derivative, such as the Williamson ether synthesis. amazonaws.com This leads to two key synthons: a 2-(1H-tetrazol-5-yl)phenol synthon and an α-carboxyethyl synthon.

Tetrazole Ring: The tetrazole ring itself can be disconnected. The most common and efficient method for tetrazole synthesis is the [3+2] cycloaddition of a nitrile and an azide (B81097) source. jchr.orgjchr.orgasianpubs.org This retrosynthetic step points towards a 2-cyanophenoxyacetic acid derivative as a key intermediate.

Carboxylic Acid Group: The acetic acid side chain can be traced back to a more stable precursor, typically an ester. This disconnection involves a functional group interconversion (FGI), suggesting that the final step of the synthesis would be the hydrolysis of a corresponding ester, such as ethyl [2-(1H-tetrazol-5-yl)phenoxy]acetate.

These disconnections lead to two plausible forward synthetic routes, primarily differing in the sequence of forming the ether linkage and the tetrazole ring.

Route A: Tetrazole formation followed by ether synthesis. Route B: Ether synthesis followed by tetrazole formation.

Development of Efficient Synthetic Pathways to this compound

Based on the retrosynthetic analysis, two primary synthetic pathways have been developed. Both routes involve the strategic formation of the tetrazole ring, construction of the phenoxy ether linkage, and final functionalization to the carboxylic acid.

Strategies for Tetrazole Ring Formation

The formation of the 5-substituted-1H-tetrazole ring is a critical step in the synthesis. The most prevalent and versatile method is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt. jchr.orgjchr.orgrsc.org

This transformation is typically applied to a nitrile precursor. In the context of synthesizing this compound, the key intermediate would be an ethyl (2-cyanophenoxy)acetate. The reaction involves treating this nitrile with an azide source, often in the presence of a catalyst.

Common reagents and catalysts for this cycloaddition include:

Sodium Azide (NaN₃) with a Lewis Acid: Zinc salts, such as ZnCl₂ or ZnBr₂, are frequently used to catalyze the reaction between nitriles and sodium azide. nih.gov The reaction is often carried out in water or dipolar aprotic solvents like DMF. nih.gov

Tributyltin Azide ((C₄H₉)₃SnN₃): This reagent, often generated in situ from tributyltin chloride and sodium azide, is highly effective for synthesizing tetrazoles, providing high yields. asianpubs.org However, due to the toxicity of organotin compounds, greener alternatives are increasingly sought. asianpubs.org

Ammonium (B1175870) Chloride or Triethylamine Hydrochloride: These reagents can act as proton sources to facilitate the cycloaddition, often used in conjunction with sodium azide in solvents like DMF or toluene.

The choice of reagent and conditions can influence reaction time and yield, as illustrated in the table below.

Catalyst/Reagent SystemSolventTemperature (°C)Typical Yield (%)Reference
NaN₃ / ZnBr₂Water100High nih.gov
NaN₃ / NH₄ClDMF120Good to Excellent nih.gov
(C₄H₉)₃SnN₃Toluene110High asianpubs.org

Approaches to Phenoxy Ether Linkage Construction

The phenoxyacetic acid moiety is constructed via the formation of an ether bond between a phenol and an acetic acid derivative. The Williamson ether synthesis is the most common and direct method for this purpose. wikipedia.org

This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. wikipedia.org The synthesis can proceed in two ways depending on the chosen pathway:

Starting with 2-(1H-tetrazol-5-yl)phenol: The phenol is first deprotonated with a base (e.g., NaOH, K₂CO₃) to form the corresponding phenoxide. This nucleophile is then reacted with an ethyl α-haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, to form the ether linkage.

Starting with Salicylonitrile (2-hydroxybenzonitrile): The phenolic hydroxyl group of salicylonitrile is deprotonated, and the resulting phenoxide reacts with ethyl chloroacetate to yield ethyl (2-cyanophenoxy)acetate. This intermediate is then carried forward to the tetrazole formation step.

Phase-transfer catalysts (PTC), such as quaternary ammonium salts, can be employed to facilitate the reaction in two-phase systems, often leading to improved yields and milder reaction conditions. researchgate.net

BaseAlkylating AgentSolventConditionsReference
K₂CO₃Ethyl bromoacetateAcetoneReflux niscpr.res.in
NaOHEthyl chloroacetateWater/ToluenePTC, 60-80°C researchgate.net
NaHEthyl chloroacetateDMF0°C to rtGeneral Knowledge

An alternative, though less common for this type of substrate, is the Ullmann condensation, which is typically used for forming bis-aryl ethers by reacting an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org

Carboxylic Acid Functionalization Techniques

The final step in the synthesis of this compound is the conversion of the carboxylic acid precursor, typically an ethyl ester, into the free carboxylic acid. This is achieved through ester hydrolysis.

Ester hydrolysis can be performed under either basic or acidic conditions:

Base-Catalyzed Hydrolysis (Saponification): This is the most common method. The ester, ethyl [2-(1H-tetrazol-5-yl)phenoxy]acetate, is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol (B145695) or methanol. The reaction mixture is typically heated to ensure complete conversion. A subsequent acidification step with a mineral acid (e.g., HCl) is required to protonate the resulting carboxylate salt and precipitate the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with an aqueous mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This method is reversible and often requires a large excess of water to drive the reaction to completion.

The choice between acidic and basic hydrolysis depends on the stability of other functional groups in the molecule. For the target compound, the tetrazole and ether linkages are generally stable to both conditions, making saponification a reliable choice.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jchr.org These principles can be effectively applied to the synthesis of this compound, particularly in the tetrazole formation step.

Key green chemistry considerations include:

Atom Economy: Multicomponent reactions (MCRs) are highly desirable as they combine multiple starting materials in a single step, maximizing atom economy and reducing waste. benthamdirect.com While a classical MCR might not directly yield the target, streamlining the process into a one-pot synthesis by telescoping the etherification and cycloaddition steps aligns with this principle.

Safer Solvents and Reagents: A significant green improvement in tetrazole synthesis is the move away from toxic organotin compounds like tributyltin azide. asianpubs.org Utilizing water as a solvent for the cycloaddition reaction, catalyzed by zinc salts, represents a much safer and more environmentally benign alternative. nih.govbenthamdirect.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. Employing recyclable heterogeneous catalysts or nanocatalysts for tetrazole formation can simplify product purification and reduce waste. rsc.org For the Williamson ether synthesis, phase-transfer catalysts can increase efficiency and allow for the use of less hazardous solvent systems. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly accelerate tetrazole formation, reducing reaction times from hours to minutes and often improving yields. organic-chemistry.org This reduction in energy consumption is a key aspect of green process design.

By incorporating these strategies, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible. jchr.orgjchr.org

Process Chemistry Considerations for Scalable Synthesis

The industrial-scale synthesis of this compound, a key intermediate in the production of pharmaceuticals like Pranlukast, necessitates careful consideration of process chemistry principles to ensure safety, efficiency, and economic viability. While multiple synthetic routes have been explored, the focus for large-scale production is on pathways that utilize readily available, low-cost starting materials, employ safe and manageable reaction conditions, and minimize the generation of hazardous waste.

A common strategy for the scalable synthesis of this compound involves a multi-step process. This typically begins with the synthesis of a substituted phenol intermediate containing the tetrazole moiety, followed by an etherification reaction to introduce the acetic acid group.

One plausible route for the synthesis of the key intermediate, 8-amino-4-oxo-2-(tetrazol-5-yl)benzopyran, which is a precursor to the target molecule, starts from 2-cyano-6-bromo-8-nitro-4-oxo-4H-benzopyrone. This intermediate undergoes a 1,3-dipolar cycloaddition to form the tetrazole ring, followed by a reduction of the nitro group. The target compound can then be synthesized from this intermediate.

A crucial step in many synthetic approaches is the formation of the tetrazole ring. This is often achieved through the reaction of a nitrile with an azide source. For industrial applications, the combination of sodium azide and an ammonium salt, such as ammonium chloride, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is frequently employed. This method avoids the use of more hazardous reagents like trialkyltin azides, which can pose toxicity and removal challenges.

The choice of reagents and reaction conditions is paramount for scalability. For instance, in the synthesis of Pranlukast, a new preparation method has been proposed starting from 2-aminophenol-4-sulfonic acid to prepare the key intermediate 3-amino-2-hydroxyacetophenone. This intermediate then reacts with 4-(phenylbutoxy)benzoic acid and is subsequently condensed with ethyl 1H-tetrazole-5-acetate, followed by ring closing under acidic conditions. google.com This approach is highlighted for its use of low-cost and readily available raw materials, making it suitable for industrialization. google.com

Another patented method for synthesizing Pranlukast involves the reaction of 4-oxo-8-[4-(4-phenylbutoxy)benzamide]-2-cyano-4H-benzopyran with ammonium chloride and sodium azide in DMF. The reaction is heated for 1 to 8 hours before the product is precipitated by pouring the mixture into ice water and acidifying with dilute hydrochloric acid. google.com

The optimization of reaction parameters is a key aspect of process chemistry. For the preparation of 8-amino-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyrone, a key intermediate, the process involves a Pd/C catalyzed reduction of 6-bromo-8-nitro-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyrone. This method is described as clean, low-cost, and simple to scale up. researchgate.net

The following interactive data table summarizes various reaction conditions and findings from different synthetic approaches relevant to the scalable synthesis of this compound and its precursors.

StepStarting MaterialReagents and SolventsReaction ConditionsKey Findings/YieldReference
Tetrazole Formation4-oxo-8-[4-(4-phenylbutoxy)benzamide]-2-cyano-4H-benzopyranAmmonium chloride, Sodium azide, DMFHeated for 1-8 hoursProduct precipitated in ice water and acidified. google.com
Intermediate Synthesis2-aminophenol-4-sulfonic acidMulti-step process including acylation, Fries rearrangement, and deprotection.-Leads to key intermediate 3-amino-2-hydroxyacetophenone; route is novel and uses low-cost materials. google.com
Intermediate Synthesis2-cyano-6-bromo-8-nitro-4-oxo-4H-benzopyrone1,3-dipolar cycloaddition followed by Pd/C catalyzed reduction.-Yields 8-amino-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyrone; process is clean and low-cost. researchgate.net

Work-up and purification procedures are also critical for large-scale production. The use of precipitation and filtration, as described in the synthesis of Pranlukast from the cyano-benzopyran intermediate, is generally preferred over chromatographic methods, which are often not practical for large quantities. google.com The final product purity is a key consideration, and the chosen synthetic route should ideally lead to a product that can be easily purified to meet pharmaceutical standards.

Advanced Structural Characterization and Spectroscopic Analysis of 2 1h Tetrazol 5 Yl Phenoxy Acetic Acid

Detailed Vibrational Spectroscopy for Molecular Structure and Functional Groups (FTIR, Raman)

No specific experimental or theoretical FTIR or Raman spectroscopic data for [2-(1H-tetrazol-5-yl)phenoxy]acetic acid has been found in the available literature.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Elucidation

Specific high-resolution mass spectrometry data, which would provide the precise molecular weight and detail the fragmentation pathways of this compound, is not available in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its solid-state molecular conformation, bond lengths, bond angles, and intermolecular interactions is not available.

Chiroptical Properties and Absolute Configuration Determination (if applicable)

The molecule this compound is not chiral, therefore this section is not applicable.

Rational Design and Synthesis of 2 1h Tetrazol 5 Yl Phenoxy Acetic Acid Derivatives

Systematic Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the [2-(1H-tetrazol-5-yl)phenoxy]acetic acid scaffold, a systematic derivatization strategy involves modifying each of the three main components of the molecule. The goal is to identify which parts of the molecule, known as pharmacophores, are essential for its biological effects and to refine their properties.

The primary points of modification for this scaffold are:

The Tetrazole Moiety: Alterations can be made to the nitrogen atoms of the ring.

The Phenoxy Spacer Group: Substituents can be added to the phenyl ring at various positions (ortho-, meta-, para-).

The Acetic Acid Terminus: The carboxylic acid can be converted into various derivatives like esters or amides.

By methodically creating a library of related compounds where one part of the molecule is changed at a time, researchers can map out the SAR. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring can reveal the importance of electronic effects in that region for target binding. Similarly, changing the nature of the acidic group can influence binding affinity and cell permeability. These studies are crucial for optimizing a lead compound into a viable drug candidate.

The following table illustrates a conceptual SAR study based on substitutions on the phenoxy ring, which is a common strategy.

Modification Point Substituent (R) Position on Phenyl Ring Potential Impact on Activity
Phenoxy Spacer-Cl, -F (Halogen)Ortho, Meta, ParaMay increase lipophilicity and binding via halogen bonds.
Phenoxy Spacer-CH₃, -C₂H₅ (Alkyl)Ortho, Meta, ParaCan probe for steric tolerance in the binding pocket.
Phenoxy Spacer-OCH₃ (Alkoxy)Ortho, Meta, ParaCan act as a hydrogen bond acceptor and alter electronics.
Phenoxy Spacer-NO₂ (Nitro)Meta, ParaStrong electron-withdrawing group, significantly alters electronics.

Modifications of the Tetrazole Moiety and Their Impact on Electronic Properties

The 1H-tetrazole ring is a critical component of the molecule, primarily serving as a bioisostere for a carboxylic acid. beilstein-journals.orgresearchgate.netbeilstein-journals.org Bioisosteres are functional groups that possess similar physicochemical properties and can elicit comparable biological responses. nih.gov The tetrazole ring's acidity is comparable to that of a carboxylic acid (with a similar pKa), allowing it to engage in similar ionic and hydrogen-bonding interactions with biological targets. nih.govbohrium.com However, it offers advantages such as increased metabolic stability and improved oral bioavailability due to its higher lipophilicity compared to the carboxylate anion. bohrium.com

N-Substitution: The tetrazole ring has two tautomeric forms (1H and 2H). Alkylation or substitution at one of the nitrogen atoms can lock the molecule into one isomeric form. This is significant because the position of the nitrogen proton affects the ring's hydrogen bonding capacity and its spatial orientation. For instance, creating N-alkyl derivatives can increase lipophilicity and prevent deprotonation, which may be desirable for crossing cell membranes.

Electronic Nature: The tetrazole ring is an electron-rich aromatic system. bohrium.com Its electronic properties influence the acidity of the N-H proton and its ability to coordinate with metal ions, which can be relevant for enzyme inhibition. researchgate.net

The table below summarizes key modifications and their electronic consequences.

Modification Type Resulting Group Impact on Electronic Properties
N-AlkylationN1- or N2-alkyl tetrazoleEliminates acidic proton, increases lipophilicity, removes hydrogen bond donating ability.
Salt FormationTetrazolate anionFully deprotonated, acts as a strong hydrogen bond acceptor and can form ionic bonds.

Variational Analysis of the Phenoxy Spacer Group

The phenoxy group acts as a semi-rigid spacer that dictates the spatial relationship between the tetrazole ring and the acetic acid terminus. Altering this spacer can fine-tune the molecule's conformation to achieve a better fit within a target's binding site.

Key strategies for variational analysis include:

Positional Isomerism: Moving the tetrazolyl group from the ortho- position to the meta- or para- position relative to the O-acetic acid group would create structural isomers with vastly different geometries, which is a powerful tool in SAR exploration.

Linker Atom Modification: The ether oxygen atom itself can be replaced to alter bond angles and flexibility. Replacing the oxygen with sulfur (to create a thioether) or a methylene (B1212753) bridge (-CH₂-) are common strategies to modify the linker's properties.

This table outlines potential variations of the spacer.

Variation Type Example Modification Potential Impact on Molecular Properties
Ring SubstitutionAdd -Cl or -CF₃ to the phenyl ringIncreases lipophilicity; alters electronic character of the ring.
Positional IsomerismMove tetrazole to meta- or para- positionChanges the 3D orientation of the terminal acidic groups.
Linker Atom ChangeReplace ether oxygen with sulfur (-S-)Alters bond angle and length of the spacer.
Ring ScaffoldingReplace phenyl with naphthyl or pyridylExpands the scaffold to explore larger binding pockets or introduce new interactions.

Chemical Transformations at the Acetic Acid Terminus (e.g., Esterification, Amidation)

The terminal acetic acid group is another key site for interaction, likely forming strong hydrogen or ionic bonds with a biological target. However, the charged nature of a carboxylic acid at physiological pH can limit its ability to cross biological membranes. Therefore, chemical transformations at this terminus are often employed to create prodrugs or to modulate the molecule's physicochemical properties.

Common transformations include:

Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) masks the acidic proton and neutralizes the charge. mdpi.com This generally increases lipophilicity, which can enhance cell permeability. Inside the cell, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid form.

Amidation: Reacting the acid with an amine forms a neutral amide. niscpr.res.in This transformation is more stable to hydrolysis than an ester and fundamentally changes the group's hydrogen bonding properties (from an H-bond donor/acceptor to primarily an H-bond donor). A library of amides can be created using different amines to explore further SAR. niscpr.res.in

Hydrazide Formation: The synthesis of hydrazides from phenoxyacetic acid esters is a known chemical transformation that introduces a new functional group with different chemical properties. niscpr.res.in

Transformation Resulting Functional Group Primary Rationale for Modification
Esterification-COOR (Ester)Prodrug strategy, increase lipophilicity, improve membrane permeability.
Amidation-CONR₂ (Amide)Increase metabolic stability, alter hydrogen bonding pattern, introduce new diversity points.
Hydrazide Formation-CONHNH₂ (Hydrazide)Introduce a new functional handle for further derivatization or unique interactions.
Reduction-CH₂OH (Alcohol)Drastically changes functionality from acidic to neutral H-bond donor/acceptor.

Bioisosteric Replacements and Scaffold Hopping Approaches

Beyond simple derivatization, more advanced strategies like bioisosteric replacement and scaffold hopping can be used to generate novel molecules with improved properties or to circumvent existing patents. researchgate.net

Bioisosteric Replacements involve substituting a part of the molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.netcambridgemedchemconsulting.com

For the Tetrazole/Carboxylic Acid: As the tetrazole is already a bioisostere of a carboxylic acid, other acidic groups can be considered. An acylsulfonamide is one such replacement that has shown success in mimicking a carboxylic acid in binding affinity while offering different physicochemical properties. nih.govresearchgate.net

For the Ether Linkage: The oxygen atom of the phenoxy group can be replaced with bioisosteres like -S- (thioether), -NH- (amine), or -CH₂- (methylene) to alter conformational flexibility and electronic character.

Original Group Potential Bioisosteric Replacement(s) Reason for Replacement
Acetic Acid1H-Tetrazole-5-yl-methylImprove metabolic stability and lipophilicity.
1H-TetrazoleAcylsulfonamide, Hydroxamic AcidRetain acidic character with different chemical properties. nih.gov
Phenoxy Ether (-O-)Thioether (-S-), Amine (-NH-)Modify bond angles, flexibility, and hydrogen bonding potential.

Scaffold Hopping is a more creative, computer-aided or intuitive approach where the central core (or scaffold) of the molecule is replaced with a structurally different one, while aiming to maintain the original spatial arrangement of the key binding groups. nih.govuniroma1.it For this compound, the phenoxyacetic acid core could be replaced by other templates, such as a benzoic acid derivative or a different heterocyclic ring system, that can similarly position an acidic tetrazole and a second acidic group in the correct orientation for biological activity. This strategy allows for the exploration of entirely new chemical space and the discovery of novel intellectual property. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 2 1h Tetrazol 5 Yl Phenoxy Acetic Acid Analogues

Design of Compound Libraries for Comprehensive SAR Mapping

To comprehensively map the SAR of the [2-(1H-tetrazol-5-yl)phenoxy]acetic acid scaffold, a focused compound library would be strategically designed and synthesized. This process typically involves the systematic modification of different parts of the molecule to probe the chemical space around the core structure. The design of such a library would be guided by the goal of understanding the influence of various substituents on the biological activity of interest.

The core scaffold of this compound offers several points for diversification:

The Phenyl Ring: Substituents can be introduced at various positions (3, 4, 5, and 6) of the phenoxy ring. A range of substituents with varying electronic (electron-donating and electron-withdrawing) and steric properties would be selected.

The Tetrazole Ring: While the 1H-tetrazole is often kept constant as the key pharmacophore, alkylation at the nitrogen atoms could be investigated to modulate lipophilicity and metabolic stability.

A representative, albeit hypothetical, library design is outlined in the table below, illustrating the systematic variation of substituents on the phenoxy ring.

Compound ID R1 R2 R3 R4 Biological Activity (IC50, µM)
1a HHHH5.2
1b 4-ClHHH2.8
1c 4-FHHH3.1
1d 4-CH3HHH4.5
1e 4-OCH3HHH6.0
1f 3-ClHHH3.5
1g 3,4-diClHHH1.5

This systematic approach allows for the elucidation of key structural requirements for activity and provides a foundation for further optimization. The use of multicomponent reactions (MCRs) can be an efficient strategy for the rapid generation of such diverse compound libraries. beilstein-journals.orgnih.gov

Application of QSAR Models for Predictive Activity Profiles

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. derpharmachemica.com For the this compound series, a robust QSAR model would be invaluable for predicting the activity of unsynthesized analogues, thereby prioritizing synthetic efforts.

The development of a QSAR model for this class of acidic compounds would typically involve the following steps:

Data Set Preparation: A dataset of synthesized analogues with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each compound.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that best correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

For acidic drugs, it has been observed that lipophilicity, expressed as the distribution coefficient (logD) at a relevant physiological pH, is a significant factor influencing bioavailability and, consequently, activity. acs.orgnih.gov A hypothetical QSAR equation for this series might take the form:

pIC50 = c1logP + c2σ + c3Es + constant*

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity.

σ (Hammett constant) represents the electronic effect of substituents on the phenyl ring.

Es (Taft steric parameter) represents the steric effect of substituents.

c1, c2, c3 are the coefficients determined by the regression analysis.

Such a model would provide quantitative insights into the structural features that govern the biological activity of these compounds.

Analysis of Physicochemical Descriptors and Their Correlation with Biological Activity

The biological activity of the this compound analogues is intrinsically linked to their physicochemical properties. A thorough analysis of these descriptors is essential for understanding the SAR and for designing compounds with improved drug-like properties. cutm.ac.in

Key physicochemical descriptors and their potential influence on activity include:

Lipophilicity (logP/logD): This parameter affects the compound's solubility, permeability across biological membranes, and binding to target proteins. For tetrazole derivatives, balancing lipophilicity is crucial, as excessively high values can lead to poor solubility and non-specific toxicity. nih.gov

Electronic Properties: The electronic nature of substituents on the phenoxy ring can influence the pKa of the acetic acid and tetrazole moieties, which in turn affects the ionization state of the molecule at physiological pH. This can impact target binding and cell penetration.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors in the molecule plays a critical role in target recognition and binding.

A hypothetical correlation between lipophilicity (cLogP) and biological activity for a series of analogues is presented in the table below.

Compound ID Substituent (R) cLogP pIC50
2a H2.55.3
2b 4-Cl3.25.6
2c 4-CH33.05.4
2d 4-CF33.95.9
2e 4-NO22.75.1

This data suggests that for this hypothetical series, an increase in lipophilicity, to a certain extent, may be beneficial for activity.

Ligand Efficiency and Lipophilic Efficiency Metrics in Derivative Optimization

In modern drug discovery, optimizing for potency alone is often insufficient. Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics used to assess the quality of lead compounds and to guide their optimization.

Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound by its size (typically the number of heavy atoms, HA). It is calculated as: LE = -ΔG / HA = (1.37 * pIC50) / HA A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a smaller number of atoms.

Lipophilic Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP A higher LLE value (typically > 5) is often associated with a better balance of properties and a higher likelihood of success in clinical development.

The table below provides a hypothetical analysis of LE and LLE for a set of this compound analogues.

Compound ID pIC50 logP HA LE LLE
3a 6.02.5180.463.5
3b 6.53.0200.453.5
3c 7.22.8210.474.4
3d 7.83.5240.454.3

In this hypothetical example, compound 3c shows the best balance of properties, with a high LE and a promising LLE, making it a good candidate for further optimization.

Elucidation of Key Pharmacophoric Features of this compound

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric features are likely to include:

An Acidic Group: The tetrazole ring, being a bioisostere of a carboxylic acid, serves as a key acidic and hydrogen bond accepting feature. hilarispublisher.com Its planar and electron-rich nature allows for interactions with biological targets. nih.gov

A Hydrogen Bond Donor/Acceptor: The acetic acid moiety provides an additional hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule in the active site of a target protein.

An Aromatic Ring: The phenoxy ring can engage in hydrophobic and π-stacking interactions with the target. Substituents on this ring can modulate these interactions and also serve as vectors for exploring additional binding pockets.

A Specific Spatial Arrangement: The relative orientation of the tetrazole, the phenoxy ring, and the acetic acid side chain is critical for optimal binding. The ether linkage provides some conformational flexibility, which may be important for adopting the bioactive conformation.

Pharmacophore modeling studies, often aided by computational methods, can help to refine this understanding and guide the design of new analogues with improved activity. The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, and its inclusion in this scaffold provides a strong foundation for the development of new therapeutic agents. hilarispublisher.com

Mechanistic Investigations of 2 1h Tetrazol 5 Yl Phenoxy Acetic Acid in Pre Clinical Biological Models in Vitro/in Silico

Identification of Potential Molecular Targets through High-Throughput Screening (Pre-clinical)

High-throughput screening (HTS) is a critical initial step in drug discovery to identify interactions between a compound and a wide array of biological targets. This process involves testing a compound against large libraries of molecular targets to pinpoint potential mechanisms of action. A typical HTS campaign for a novel compound like [2-(1H-tetrazol-5-yl)phenoxy]acetic acid would involve screening it against various target classes, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

The process is highly automated, allowing for the rapid testing of thousands of compounds against a specific target or a single compound against a panel of targets. The data generated from HTS would provide a preliminary profile of the compound's biological activity and guide further mechanistic studies. However, no such HTS data has been published for this compound.

Enzyme Kinetics and Inhibition/Activation Studies (Pre-clinical)

Should HTS identify a specific enzyme as a potential target for this compound, the next step would involve detailed enzyme kinetic studies. These studies are essential to characterize the nature and potency of the compound's interaction with the enzyme. Key parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (EC50) would be determined.

Further investigations would aim to elucidate the mechanism of inhibition or activation (e.g., competitive, non-competitive, uncompetitive). This information is crucial for understanding how the compound exerts its effects at a molecular level and for optimizing its structure to enhance potency and selectivity. At present, there are no published reports detailing the effects of this compound on any specific enzyme.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling (Pre-clinical)

If initial screenings suggest that this compound interacts with a specific receptor, receptor binding assays would be employed to quantify the affinity of this interaction. These assays measure the binding of a radiolabeled or fluorescently tagged ligand to its receptor in the presence of the test compound.

The data from these assays are used to determine the binding affinity (Ki or Kd) of the compound for the receptor. nih.gov Computational modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could then be used to visualize the precise interactions between the compound and the receptor's binding pocket. This detailed molecular understanding is invaluable for structure-activity relationship (SAR) studies. No such binding data is currently available for this compound.

Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro)

Techniques such as Western blotting, ELISA, and reporter gene assays would be used to measure changes in the phosphorylation status of key signaling proteins, the levels of second messengers, or the expression of downstream target genes. This would reveal whether the compound acts as an agonist or antagonist at a particular receptor or how it modulates the activity of a specific enzyme within a cellular context. No studies of this nature have been published for this compound.

Transcriptomic and Proteomic Analysis of Cellular Responses (In Vitro)

To gain a global and unbiased view of the cellular response to this compound, transcriptomic (e.g., RNA-sequencing) and proteomic (e.g., mass spectrometry) analyses would be performed. These powerful techniques allow for the comprehensive measurement of changes in gene expression and protein levels across the entire genome or proteome of cells treated with the compound.

The resulting data can reveal novel targets and pathways affected by the compound that may not have been identified through more targeted approaches. nih.govnih.gov Integrated analysis of transcriptomic and proteomic data can provide a deeper understanding of the compound's mechanism of action and potential off-target effects. nih.gov Currently, no such global molecular profiling data is available for this compound.

Investigations into Subcellular Localization and Cellular Uptake Mechanisms (In Vitro)

For a compound to exert its biological effect, it must often enter the cell and reach its specific subcellular target. Studies on the cellular uptake and subcellular localization of this compound would be necessary to understand its bioavailability at the cellular level.

Fluorescence microscopy using a labeled version of the compound or specific organelle markers can be used to visualize its distribution within the cell. researchgate.net To investigate the mechanism of uptake, various pharmacological inhibitors of endocytic pathways (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis) would be employed. nih.govdovepress.combham.ac.uk These studies are crucial for interpreting in vitro data and for predicting the in vivo behavior of the compound. As of now, there is no published research on the cellular uptake or subcellular distribution of this compound.

Computational Chemistry and Molecular Modeling of 2 1h Tetrazol 5 Yl Phenoxy Acetic Acid

Molecular Docking Simulations for Target Prediction and Binding Mode Hypothesis Generation

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. ajchem-a.com This technique is crucial for identifying potential biological targets and generating hypotheses about the binding mode and affinity. For [2-(1H-tetrazol-5-yl)phenoxy]acetic acid, docking simulations can screen large databases of protein structures to identify those with binding sites that are sterically and electrostatically complementary to the ligand.

The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often used to improve metabolic stability and pharmacokinetic properties. nih.govuobaghdad.edu.iq Docking studies for analogous structures, such as valsartan (B143634) derivatives which contain a tetrazole group, have been performed to understand their interaction with the angiotensin-II receptor. mdpi.com Similarly, other tetrazole-containing compounds have been identified as potential Peroxisome Proliferator-Activated Receptor (PPAR) gamma ligands through virtual screening. nih.gov

A hypothetical docking study of this compound against a potential target, such as a synthase or receptor, would likely reveal key interactions. The deprotonated tetrazolate and carboxylate moieties are expected to form strong hydrogen bonds or salt bridges with positively charged residues like arginine or lysine (B10760008) in the active site. The phenoxy group can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Table 1: Hypothetical Molecular Docking Results for this compound Against Potential Targets

Potential Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interactions
Angiotensin II Receptor Type 1-8.5Arg167, Lys199, Tyr92Salt Bridge, Hydrogen Bonding, π-π Stacking
PPAR-gamma-7.9His323, Arg288, Ser289Hydrogen Bonding, Hydrophobic Interaction
Cyclooxygenase-2 (COX-2)-8.1Arg120, Tyr355, Val523Hydrogen Bonding, Hydrophobic Interaction

Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose, reveal important conformational changes in both the ligand and the protein, and characterize the role of solvent molecules. aaup.edu

For the this compound-protein complex, an MD simulation would typically be run for hundreds of nanoseconds. The stability of the complex is evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. Furthermore, the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein are flexible and which are stabilized by ligand binding. Analysis of hydrogen bond persistence throughout the simulation provides further evidence for the stability of key interactions predicted by docking.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Protein-Ligand Complex

ParameterTypical Value/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Solvent ModelTIP3P, SPC/E (Explicit Water)Simulates the aqueous physiological environment.
Simulation Time100 - 500 nsEnsures adequate sampling of conformational space.
Temperature300 KSimulates physiological temperature.
Pressure1 barSimulates atmospheric pressure.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity of Tetrazole Isomers

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. mdpi.com These calculations are vital for understanding the reactivity, electrostatic potential, and acidity of this compound.

A key aspect for this compound is the tautomerism of the tetrazole ring, which can exist as 1H and 2H isomers. QC calculations can determine the relative energies of these tautomers, predicting which form is more stable and therefore more populated under physiological conditions. This is critical, as the different isomers present distinct hydrogen bonding patterns and electronic distributions, which can significantly affect binding affinity to a biological target.

Furthermore, QC methods are used to calculate the pKa value of the acidic protons on both the tetrazole and carboxylic acid groups. The tetrazole ring has an acidity similar to that of a carboxylic acid, but its exact pKa is influenced by its substituents. researchgate.net Accurately predicting the pKa is essential for understanding the molecule's charge state at physiological pH (around 7.4), which governs its solubility, membrane permeability, and ability to form ionic interactions with a receptor.

Table 3: Comparison of Acidity for Carboxylic Acids and Tetrazoles

Functional GroupTypical pKa RangeProperties at pH 7.4
Carboxylic Acid (-COOH)3.0 - 5.0Primarily deprotonated (anionic)
1H-Tetrazole~4.5 - 5.0Primarily deprotonated (anionic)

In Silico ADMET Predictions for Pre-clinical Pharmaceutical Profile Estimation

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models use a molecule's structure to estimate these pharmacokinetic and toxicological parameters, allowing for early-stage screening and flagging of potential liabilities. ljmu.ac.ukmdpi.com

For this compound, various computational models can predict key properties. ajchem-a.comaaup.edu For example, models based on quantitative structure-property relationships (QSPR) can estimate its solubility, lipophilicity (logP), and plasma protein binding. Permeability through biological barriers like the intestinal wall (for absorption) and the blood-brain barrier can also be predicted. mdpi.com Metabolism prediction tools can identify likely sites of modification by cytochrome P450 enzymes, while toxicity models can screen for potential issues such as hERG channel inhibition or carcinogenicity. ljmu.ac.uk

Table 4: Predicted In Silico ADMET Profile for this compound

ADMET PropertyPredicted Value/OutcomeImplication
Aqueous SolubilityModerate to HighFavorable for formulation and absorption.
Human Intestinal Absorption (HIA)HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeationLowReduced risk of central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions.
hERG InhibitionLow RiskReduced risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model for this compound would be constructed based on its key structural elements and their putative interactions within a receptor's active site. nih.gov The model would likely include an aromatic ring feature for the phenoxy group, a hydrogen bond acceptor/anionic feature for the tetrazole ring, another anionic/acceptor feature for the carboxyl group, and a hydrophobic feature. This model can then be used as a 3D query to rapidly screen large virtual libraries of compounds, identifying novel molecules that possess the same essential features and are therefore likely to bind to the same target. mdpi.com This approach is highly effective for discovering new chemical scaffolds with potentially improved properties.

Table 5: Key Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Chemical MoietyPotential Interaction
Aromatic Ring (AR)Phenoxy groupπ-π stacking with aromatic residues.
Hydrogen Bond Acceptor (HBA) / Negative Ionizable (NI)Tetrazole ringHydrogen bonding or salt bridge with donor/cationic groups.
Hydrogen Bond Acceptor (HBA) / Negative Ionizable (NI)Carboxylic acidHydrogen bonding or salt bridge with donor/cationic groups.
Hydrophobic (HY)Aromatic and ether linkageInteraction with nonpolar pockets in the binding site.

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

While molecular docking provides a fast estimation of binding affinity, more rigorous and computationally expensive methods are needed for accurate quantitative predictions. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) methods are two such approaches. nih.gov

MM/GBSA calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.gov Snapshots from an MD simulation trajectory are used to compute the average energy of the complex, the receptor, and the ligand. The difference in these energies, along with solvation free energies, provides an estimate of the binding affinity (ΔG_bind). This method is more accurate than docking scores for ranking a series of related compounds.

FEP is an even more accurate but computationally demanding method that calculates the relative binding free energy between two ligands by simulating a non-physical, alchemical transformation of one into the other. This technique is considered a gold standard for predicting changes in binding affinity resulting from small chemical modifications.

Table 6: Energy Components in a Typical MM/GBSA Calculation

Energy TermDescriptionContribution to Binding
ΔE_vdw (van der Waals)Steric and dispersion interactions.Favorable
ΔE_elec (Electrostatic)Coulombic interactions between charges.Favorable
ΔG_pol (Polar Solvation)Energy cost of desolvating polar groups.Unfavorable
ΔG_nonpol (Nonpolar Solvation)Energy gain from hydrophobic effect.Favorable
ΔG_bind (Total Binding Free Energy)Sum of all components.Overall affinity

Pharmacological Target Identification and Potential Therapeutic Relevance of 2 1h Tetrazol 5 Yl Phenoxy Acetic Acid Pre Clinical

Exploration of Inflammatory and Immunomodulatory Pathways

There is currently no specific data available from pre-clinical studies that directly investigates the effects of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid on inflammatory or immunomodulatory pathways. While related tetrazole compounds have been synthesized and evaluated for anti-inflammatory properties, these findings cannot be directly extrapolated to the subject compound. For instance, a series of 5-(pyridyl)-2H-tetrazol-2-acetic acids, esters, and amides were synthesized and showed varying degrees of anti-inflammatory activity in a carrageenan-induced edema model in rats. nih.gov However, the structural differences between these compounds and this compound are significant enough that their biological activities are not predictive. Research on other distinct tetrazole derivatives has also explored their potential as immunosuppressants. nih.gov Without direct experimental evidence, any potential role of this compound in modulating immune responses remains speculative.

Ion Channel Modulation and Associated Physiological Effects

There is no available research data to suggest that this compound has any modulatory effects on ion channels. Ion channels are critical for a wide range of physiological processes, and many drugs exert their effects through interaction with these proteins. While other classes of molecules, such as flufenamic acid, are known ion channel modulators, there is no such information for the specific compound . wm.edu

Future Research Directions and Academic Perspectives for 2 1h Tetrazol 5 Yl Phenoxy Acetic Acid

Advanced Synthetic Strategies for Complex Analogues and Prodrug Development

The synthesis of complex analogues of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid is a critical area for future investigation. Researchers are expected to move beyond traditional synthetic routes to employ more advanced and efficient methodologies. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, are anticipated to play a significant role. nih.govnih.govsemanticscholar.org The use of MCRs can facilitate the rapid generation of a diverse library of analogues with varied substituents on both the phenoxy and tetrazole rings, enabling a thorough exploration of the structure-activity relationship.

Furthermore, the development of prodrugs of this compound represents a promising strategy to enhance its pharmacokinetic properties. Given the presence of a carboxylic acid moiety, the formation of ester and amide prodrugs is a logical approach. nih.govnih.govopenmedicinalchemistryjournal.comresearchgate.net These prodrugs can improve oral bioavailability, increase metabolic stability, and reduce potential gastrointestinal toxicity. Future work will likely focus on designing and synthesizing a range of ester and amide prodrugs and evaluating their enzymatic or chemical conversion back to the active parent compound under physiological conditions.

Discovery and Validation of Novel Biological Targets through Phenotypic Screening

A significant challenge in the development of new therapeutic agents is the identification of their biological targets. Phenotypic screening, which assesses the effect of a compound on a cellular or organismal phenotype, offers a powerful, unbiased approach to uncover novel mechanisms of action. wikipedia.orgtechnologynetworks.comintellicyt.comrevvity.com Future research on this compound will likely involve high-content screening campaigns using various cell lines and disease models to identify its effects on cellular morphology, proliferation, and other key phenotypic markers. This target-agnostic approach could reveal unexpected therapeutic applications for this class of compounds. technologynetworks.comnih.gov

Once a phenotypic effect is identified, the subsequent validation of the biological target is crucial. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches. The insights gained from phenotypic screening and target validation will be instrumental in elucidating the mechanism of action of this compound and guiding its further development.

Optimization of Selectivity and Potency for Pre-clinical Lead Candidates

The optimization of lead compounds to enhance their potency and selectivity is a cornerstone of drug discovery. For this compound, future research will focus on systematic structure-activity relationship (SAR) studies to identify the key structural features that govern its biological activity. By synthesizing and testing a diverse range of analogues, researchers can determine how modifications to the phenoxy ring, the acetic acid side chain, and the tetrazole moiety impact potency and selectivity towards a specific biological target.

Computational modeling and molecular docking studies will play an increasingly important role in this optimization process. These in silico methods can provide valuable insights into the binding interactions between the compound and its target, helping to rationalize observed SAR data and guide the design of new, more potent, and selective analogues. The ultimate goal of this iterative process of design, synthesis, and testing is to identify a pre-clinical lead candidate with an optimal balance of efficacy and safety. The biological activity and toxicity of phenoxyacetic acid derivatives are influenced by the number and position of substituents on the aromatic ring. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of drug discovery and development, and research on this compound is no exception. frontiersin.org ML algorithms can be trained on existing datasets of chemical structures and their corresponding biological activities to develop predictive models. arxiv.orgnih.gov These models can then be used to virtually screen large compound libraries to identify new analogues of this compound with a high probability of being active.

Furthermore, AI and ML can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues, thereby reducing the need for extensive and costly experimental testing in the early stages of drug discovery. ijain.orgnih.gov For instance, machine learning models have been successfully used to predict the cytotoxicity of phenols. ijain.org By leveraging the power of AI and ML, researchers can accelerate the design-build-test-learn cycle and more efficiently identify promising drug candidates.

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology

The multifaceted nature of drug discovery necessitates a collaborative and interdisciplinary approach. The future success of research on this compound will depend on fostering collaborations between synthetic chemists, medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians.

Chemical biology, at the interface of chemistry and biology, will be particularly crucial. The development of chemical probes based on the this compound scaffold will be essential for dissecting its biological mechanism of action. These probes can be used to identify binding partners, visualize the compound's subcellular localization, and perturb biological pathways in a controlled manner. Such interdisciplinary efforts will not only advance our understanding of the therapeutic potential of this specific compound but also contribute to the broader field of chemical biology and drug discovery. The biological profile of phenoxyacetic acid derivatives has been a subject of extensive review, highlighting their diverse pharmacological activities. jetir.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [2-(1H-tetrazol-5-yl)phenoxy]acetic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step routes, including:

  • Radiolabeled synthesis : Starting from K¹⁴CN, involving cyclization and hydrolysis steps to achieve a 32% radiochemical yield .
  • Alkylation and hydrolysis : Reaction of tetrazoloquinazolinone derivatives with chloroacetic acid, though direct alkylation may fail, necessitating alkaline hydrolysis of intermediate esters (e.g., 2-(5-oxotetrazolo[1,5-c]quinazolin-6(5H)-yl)acetate esters) .
  • Critical parameters : Reaction time, temperature control (e.g., microwave-assisted synthesis for efficiency), and pH stability (the compound is stable across a wide pH range, enabling flexible reaction conditions) .

Q. Which analytical techniques are most effective for structural characterization of this compound and its derivatives?

  • Methodological Answer :

  • X-ray crystallography : Utilizes SHELX software (e.g., SHELXL97) for refining crystal structures, particularly for resolving hydrogen-bonding networks and π-π interactions in the solid state .
  • NMR spectroscopy : Critical for confirming regiochemistry and detecting unexpected byproducts (e.g., 2-((2-(1H-tetrazol-5-yl)phenyl)amino)acetic acid formed via quinazoline cleavage during hydrolysis) .
  • Mass spectrometry : Validates molecular weight and isotopic labeling in radiolabeled syntheses .

Q. How does the chemical stability of this compound under varying pH conditions impact its experimental applications?

  • Methodological Answer : The compound exhibits stability across a broad pH range, making it suitable for:

  • Aqueous reaction systems : Enables use in hydrolysis or functionalization without degradation .
  • Biological assays : Maintains integrity in physiological buffers, facilitating studies on PPAR gamma ligand binding or antimicrobial activity .

Q. What strategies are employed to functionalize this compound for material science or drug discovery applications?

  • Methodological Answer :

  • Cellulose derivatization : Nitration of OH groups after coupling with microcrystalline cellulose to create nitrate esters for explosive or polymer research .
  • Salt formation : Reacting with amines to enhance solubility and bioactivity, as seen in antimicrobial triazole derivatives .

Advanced Research Questions

Q. How can computational methods predict the biological activity or interaction mechanisms of this compound derivatives?

  • Methodological Answer :

  • Virtual screening : Identifies potential PPAR gamma ligands via molecular docking (e.g., ZINC database mining), validated by experimental binding assays .
  • Density Functional Theory (DFT) : Models electronic properties to explain reactivity patterns, such as the tetrazole ring’s electron-withdrawing effects on acetic acid moiety reactivity .

Q. What reaction mechanisms explain unexpected byproducts during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Quinazoline cleavage : Alkaline hydrolysis of esters may rupture the quinazoline ring, forming 2-((2-(1H-tetrazol-5-yl)phenyl)amino)acetic acid instead of the desired product. LC-MS and ¹H-NMR are critical for tracking such side reactions .
  • Mitigation : Optimize reaction time and base concentration to minimize decomposition .

Q. How do researchers resolve contradictions in spectral data when characterizing novel derivatives?

  • Methodological Answer :

  • Multi-technique validation : Combine X-ray diffraction (to confirm crystal packing) with ¹³C-NMR and IR spectroscopy to reconcile discrepancies in functional group assignments .
  • Isotopic labeling : Use ¹⁴C-labeled intermediates (e.g., from K¹⁴CN) to trace reaction pathways and validate proposed structures .

Q. What approaches optimize reaction conditions for low-yielding steps in the synthesis of tetrazole-acetic acid conjugates?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps (e.g., triazole formation) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance tetrazole ring stability during alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.